An In-depth Technical Guide to [3-(2-Furyl)phenyl]methylamine (CAS 771573-26-3): Synthesis, Potential Applications, and Experimental Evaluation
An In-depth Technical Guide to [3-(2-Furyl)phenyl]methylamine (CAS 771573-26-3): Synthesis, Potential Applications, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Unexplored Chemical Space
In the landscape of drug discovery and chemical biology, a vast number of synthesized compounds remain underexplored, representing a reservoir of potential for novel therapeutic agents. [3-(2-Furyl)phenyl]methylamine, identified by CAS number 771573-26-3, is one such molecule. While its presence is noted in several chemical supplier catalogs, a thorough review of the scientific literature reveals a conspicuous absence of in-depth studies into its synthesis, biological activity, and therapeutic potential.
This guide is intended to bridge this knowledge gap. As a Senior Application Scientist, my objective is not merely to present a datasheet of known facts, but to provide a comprehensive technical framework for researchers and drug development professionals interested in exploring the potential of this intriguing molecule. By leveraging established principles of organic synthesis and drawing parallels from structurally related compounds with known biological activities, this document will serve as a foundational resource. We will delve into a plausible and detailed synthetic route, hypothesize potential pharmacological applications based on structure-activity relationships of analogous compounds, and provide robust, step-by-step experimental protocols for its initial biological evaluation. This in-depth guide is designed to empower researchers to unlock the potential of [3-(2-Furyl)phenyl]methylamine and molecules of its class.
Section 1: Physicochemical and Structural Characteristics
A foundational understanding of a compound's physicochemical properties is paramount for any experimental design, from synthesis to biological screening. For [3-(2-Furyl)phenyl]methylamine, the following information has been compiled from supplier data and predictive modeling.
| Property | Value | Source/Method |
| CAS Number | 771573-26-3 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Pale yellow liquid | [1] |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) | Predicted |
| pKa | ~9.5 (amine) | Predicted |
| LogP | ~2.3 | Predicted |
Note: Predicted values are generated using standard computational models and should be experimentally verified.
Section 2: Proposed Synthesis of [3-(2-Furyl)phenyl]methylamine
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of [3-(2-Furyl)phenyl]methylamine.
Step 1: Suzuki-Miyaura Cross-Coupling of 3-Bromobenzonitrile and 2-Furylboronic Acid
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[2][3] This reaction is chosen for its high functional group tolerance, generally high yields, and the commercial availability of the starting materials.
Experimental Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.0 eq), 2-furylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a suitable solvent system, for example, a 3:1 mixture of dioxane and water. Add a base, such as potassium carbonate (2.0 eq).
-
Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product, 3-(furan-2-yl)benzonitrile, by column chromatography on silica gel.
Step 2: Reduction of 3-(Furan-2-yl)benzonitrile to [3-(2-Furyl)phenyl]methylamine
The reduction of the nitrile group to a primary amine is a common transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting nitriles to primary amines.[1][4][5][6][7]
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of 3-(furan-2-yl)benzonitrile (1.0 eq) in anhydrous THF to the suspension.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Workup: Filter the resulting suspension and wash the solid with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude [3-(2-Furyl)phenyl]methylamine.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Section 3: Potential Pharmacological Applications and Mechanistic Insights
The furan moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[8][9][10] Furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11][12] The benzylamine scaffold is also a common feature in pharmacologically active compounds. The combination of these two pharmacophores in [3-(2-Furyl)phenyl]methylamine suggests several potential avenues for therapeutic applications.
Hypothesized Biological Targets and Therapeutic Areas
-
Kinase Inhibition: Many small molecule kinase inhibitors feature aromatic and heteroaromatic ring systems. The phenyl-furan core of the target molecule could potentially bind to the ATP-binding pocket of various kinases, suggesting a potential role in oncology or inflammatory diseases.[13][14]
-
Antimicrobial Activity: Furan derivatives have a long history as antimicrobial agents.[6][15][16] The target molecule could be investigated for its efficacy against a panel of bacterial and fungal pathogens.
-
Central Nervous System (CNS) Activity: The benzylamine scaffold is present in many CNS-active drugs. It is plausible that [3-(2-Furyl)phenyl]methylamine could interact with neurotransmitter receptors or transporters.
Structure-Activity Relationship (SAR) Considerations
While no direct SAR studies exist for [3-(2-Furyl)phenyl]methylamine, insights can be drawn from related compound classes. For kinase inhibitors, for example, the nature and position of substituents on the phenyl and furan rings can significantly impact potency and selectivity.[17] For antimicrobial agents, lipophilicity and the presence of hydrogen bond donors and acceptors are often critical for activity.[8]
Section 4: Proposed Experimental Workflows for Biological Evaluation
To elucidate the biological activity of [3-(2-Furyl)phenyl]methylamine, a tiered screening approach is recommended. This section provides detailed, step-by-step protocols for initial in vitro assays.
Workflow for Biological Screening
Caption: A tiered workflow for the biological evaluation of [3-(2-Furyl)phenyl]methylamine.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for screening the compound against a panel of kinases to identify potential inhibitory activity.[13][18]
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
[3-(2-Furyl)phenyl]methylamine stock solution in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of [3-(2-Furyl)phenyl]methylamine in assay buffer.
-
Reaction Setup: In each well of the microplate, add the kinase, its specific substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value if significant inhibition is observed.
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of the compound against various bacterial strains.[8][17][19]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
[3-(2-Furyl)phenyl]methylamine stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of [3-(2-Furyl)phenyl]methylamine in MHB in the wells of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Section 5: Conclusion and Future Directions
[3-(2-Furyl)phenyl]methylamine represents a molecule with significant, yet unexplored, potential in the realm of drug discovery. This technical guide has provided a robust framework for its synthesis and initial biological evaluation. The proposed synthetic route is based on reliable and well-documented chemical reactions, offering a clear path to obtaining the compound for further study.
The hypothesized pharmacological applications in kinase inhibition and antimicrobial therapy are grounded in the known biological activities of its constituent pharmacophores. The detailed experimental protocols provided herein offer a starting point for researchers to begin to unravel the true biological profile of this compound.
Future work should focus on the successful synthesis and purification of [3-(2-Furyl)phenyl]methylamine, followed by the execution of the proposed screening workflows. Positive results in these initial assays would warrant more in-depth mechanism of action studies and the initiation of a lead optimization program to explore the structure-activity relationships of this promising chemical scaffold.
References
- BenchChem. (n.d.). Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Derivatives.
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). Retrieved from [Link]
-
Mechanism (LAH reduction nitrile to amine) - ChemicalDesk.Com. (2011, November 23). Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved from [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Retrieved from [Link]
-
reduction of nitriles - Chemguide. (n.d.). Retrieved from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Retrieved from [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (2022, July 19). Retrieved from [Link]
-
Reduction of nitriles to primary amines with LiAlH4 – Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]
-
Pharmacological activity of furan derivatives. (2024, December 10). Retrieved from [Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC. (n.d.). Retrieved from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org. (n.d.). Retrieved from [Link]
-
16: Synthetis route for 3-Bromobenzylamine. A predicted one-step... - ResearchGate. (n.d.). Retrieved from [Link]
-
3-Bromobenzonitrile in Organic Synthesis: A Supplier's Perspective. (n.d.). Retrieved from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). Retrieved from [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orientjchem.org [orientjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. ijabbr.com [ijabbr.com]
- 13. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researcher.manipal.edu [researcher.manipal.edu]
- 15. ijabbr.com [ijabbr.com]
- 16. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
